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Compound of Interest

Compound Name: Augustine

Cat. No.: B1666129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic

applications and underlying mechanism of action of the novel selective Histone Deacetylase 6

(HDAC6) inhibitors developed by Augustine Therapeutics, including their lead candidate, AGT-

100216. Detailed protocols for key experimental assays are also provided to facilitate further

research and development.

Introduction
Augustine Therapeutics is developing a new generation of selective, non-hydroxamate, non-

hydrazide HDAC6 inhibitors for the treatment of neuromuscular and neurodegenerative

diseases.[1][2] The lead candidate, AGT-100216, is a peripherally-restricted, selective HDAC6

inhibitor that has shown promising preclinical efficacy and is currently in Phase I clinical trials

for Charcot-Marie-Tooth (CMT) disease.[3][4][5][6] Unlike previous HDAC6 inhibitors,

Augustine's molecules are designed for chronic use with an improved safety profile, avoiding

off-target effects and toxicity associated with other chemotypes.[2]

Mechanism of Action: Targeting HDAC6 for
Neuroprotection
HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins,

playing a crucial role in several cellular processes relevant to neurodegeneration.[2] Its main
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substrate is α-tubulin, a key component of microtubules, which serve as tracks for axonal

transport.

Role in Axonal Transport: The proper functioning of long motor and sensory neurons

depends on the efficient transport of mitochondria, organelles, and other essential cargo

along axons. HDAC6 removes acetyl groups from α-tubulin, which can destabilize

microtubules and impair this transport. In several neurodegenerative conditions, including

CMT and chemotherapy-induced peripheral neuropathy (CIPN), axonal transport is

disrupted.[7][8]

Therapeutic Hypothesis: By selectively inhibiting the deacetylase activity of HDAC6,

Augustine's molecules increase the acetylation of α-tubulin. This enhances microtubule

stability and restores axonal transport, leading to improved nerve function, reduced axonal

degeneration, and alleviation of disease symptoms.[7][9][10] This targeted approach avoids

interfering with the beneficial, non-deacetylase functions of HDAC6, such as its role in

clearing misfolded protein aggregates.[8]

Signaling Pathway
The diagram below illustrates the central role of HDAC6 in modulating axonal transport and

how its inhibition can lead to therapeutic benefits in neurodegenerative diseases.
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HDAC6 inhibition enhances microtubule stability and axonal transport.
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Potential Therapeutic Applications
Preclinical data supports the application of Augustine Therapeutics' HDAC6 inhibitors in

several debilitating neurological conditions.

Charcot-Marie-Tooth (CMT) Disease: CMT is a group of inherited disorders affecting

peripheral nerves. Preclinical studies in a CMT1A mouse model demonstrated that AGT-

100216 led to a dose-dependent improvement in grip strength, compound muscle action

potential (CMAP), and nerve conduction velocity.[11] The treatment also improved axonal

diameters and reduced levels of neurofilament light chain (NfL), a biomarker of nerve

damage.[11]

Chemotherapy-Induced Peripheral Neuropathy (CIPN): A common and severe side effect of

certain cancer treatments, CIPN involves damage to peripheral nerves. In a curative

preclinical model of CIPN, AGT-100216 rescued both sensory and motor function deficits in a

dose-dependent manner.[11]

Other Neurodegenerative Diseases: The mechanism of enhancing axonal transport has

therapeutic potential in other neurodegenerative diseases where this process is

compromised, such as Amyotrophic Lateral Sclerosis (ALS).[9][10][12]

Quantitative Data Summary
The following tables summarize the available quantitative data for an exemplified molecule

from Augustine Therapeutics' patent filings and the observed preclinical outcomes for their

lead candidate, AGT-100216.

Table 1: In Vitro Activity of an Augustine HDAC6 Inhibitor
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Parameter Assay Result Selectivity Reference

HDAC6

Inhibition

NanoBRET
Assay
(Catalytic
Domain 2)

IC50 < 100 nM - [13]

Target

Engagement

Acetylated α-

tubulin levels

(HeLa cells)

IC50 = 100-500

nM

>10-fold vs.

Histone

Acetylation

[13]

| Off-Target Activity | Histone Acetylation (HeLa cells) | IC50 = 1000-3333 nM | - |[13] |

Table 2: Preclinical Efficacy of AGT-100216

Indication Animal Model Key Outcomes Reference

Charcot-Marie-Tooth
CMT1A C3 Mouse
Model

Dose-dependent
improvement in
grip strength,
CMAP, and nerve
conduction
velocity. Improved
axonal diameter
and g-ratio.
Reduced
neurofilament light
chain levels.

[11]

| Chemotherapy-Induced Peripheral Neuropathy| Curative CIPN Model | Dose-dependent

rescue of sensory and motor function deficits. |[11] |

Experimental Protocols
Protocol 1: In Vitro HDAC6 Inhibition Assay
(Fluorometric)
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This protocol describes a general method for determining the in vitro inhibitory activity of a test

compound on the HDAC6 enzyme.

Workflow Diagram:
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Workflow for a fluorometric HDAC6 inhibition assay.
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Materials:

Recombinant human HDAC6 enzyme

HDAC6 Assay Buffer

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

Developer solution (containing a stop solution like Trichostatin A and a developing enzyme

like Trypsin)

Test compound (e.g., AGT-100216) dissolved in DMSO

96-well black microplate

Microplate reader capable of fluorescence measurement

Procedure:

Reagent Preparation:

Prepare serial dilutions of the test compound in HDAC6 Assay Buffer. Ensure the final

DMSO concentration in the assay does not exceed 1%.

Dilute the HDAC6 enzyme stock to the desired working concentration in cold assay buffer

immediately before use.

Reaction Setup:

To the wells of a 96-well plate, add 50 µL of the diluted HDAC6 enzyme solution.

Add 2 µL of the diluted test compound or vehicle control (for enzyme control and

background control wells).

For the background control, add assay buffer instead of enzyme solution.

Pre-incubation:
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Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to interact

with the enzyme.

Reaction Initiation:

Add 48 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

Incubation:

Mix and incubate the plate at 37°C for 30 minutes.

Signal Development:

Add 10 µL of the Developer solution to each well to stop the enzymatic reaction and

generate the fluorescent signal.

Incubate the plate at room temperature for 15 minutes, protected from light.

Fluorescence Measurement:

Read the fluorescence on a microplate reader at an excitation wavelength of ~380 nm and

an emission wavelength of ~490 nm.

Data Analysis:

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Protocol 2: Preclinical Evaluation in a Mouse Model of
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol outlines a general methodology for inducing and evaluating the therapeutic

efficacy of an HDAC6 inhibitor in a rodent model of CIPN.
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Materials:

C57BL/6J mice (or other appropriate strain)

Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)

Test compound (e.g., AGT-100216) formulated for oral administration

Vehicle control

Equipment for behavioral testing (e.g., von Frey filaments, hot/cold plate)

Equipment for electrophysiological measurements

Procedure:

Induction of CIPN:

Administer the chemotherapeutic agent (e.g., paclitaxel at 4 mg/kg) via intraperitoneal

(i.p.) injection on alternating days for a total of four doses.

Monitor animals for signs of neuropathy, which typically develop over 1-2 weeks.

Compound Administration:

Once neuropathic symptoms are established (confirmed by behavioral testing), randomize

mice into treatment and vehicle control groups.

Administer the test compound (e.g., AGT-100216) or vehicle daily via oral gavage for the

duration of the study (e.g., 2-4 weeks).

Behavioral Assessment:

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation

with von Frey filaments of increasing stiffness. Perform this test at baseline, after CIPN

induction, and at regular intervals during the treatment period.

Thermal Hyperalgesia: Measure the latency of paw withdrawal from a hot or cold plate.
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Electrophysiological Assessment:

At the end of the treatment period, anesthetize the mice and perform nerve conduction

studies.

Measure key parameters such as nerve conduction velocity (NCV) and the amplitude of

the compound muscle action potential (CMAP) in the sciatic or tail nerve.

Histological and Biomarker Analysis:

Collect tissues such as the sciatic nerve and dorsal root ganglia (DRG).

Perform immunohistochemistry to assess the intraepidermal nerve fiber density (IENFD).

Use Western blotting to measure the levels of acetylated α-tubulin in nerve tissue lysates

as a pharmacodynamic marker of target engagement.

Measure plasma or tissue levels of neurofilament light chain (NfL) as a biomarker of

axonal damage.

Data Analysis:

Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the outcomes between

the treatment and vehicle groups.

A significant improvement in behavioral scores, electrophysiological parameters, and

histological markers in the treatment group compared to the control group indicates

therapeutic efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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